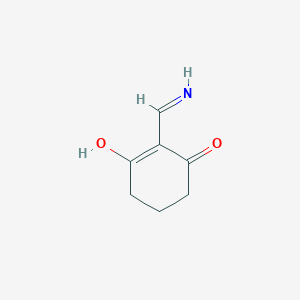
2-(Aminomethylidene)cyclohexane-1,3-dione
描述
2-(Aminomethylidene)cyclohexane-1,3-dione is an organic compound with the molecular formula C7H9NO2. It is known for its unique structure, which includes a cyclohexane ring substituted with an aminomethylidene group at the 2-position and two keto groups at the 1 and 3 positions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethylidene)cyclohexane-1,3-dione typically involves the reaction of 1,3-cyclohexanedione with aminomethylene reagents. One common method includes the use of dimethylformamide dimethyl acetal (DMF-DMA) as a reagent, which reacts with 1,3-cyclohexanedione to form the desired product . The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvent, temperature, and reaction time are critical factors in the industrial synthesis process .
化学反应分析
Types of Reactions: 2-(Aminomethylidene)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The aminomethylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can react with the aminomethylidene group under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce diols .
科学研究应用
2-(Aminomethylidene)cyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases related to enzyme dysregulation.
作用机制
The mechanism of action of 2-(Aminomethylidene)cyclohexane-1,3-dione involves its interaction with specific molecular targets. For instance, as an HPPD inhibitor, it binds to the active site of the enzyme, preventing the conversion of p-hydroxyphenylpyruvate to homogentisate. This inhibition disrupts the biosynthesis of essential molecules in plants, leading to their death . The compound’s structure allows it to fit precisely into the enzyme’s active site, making it an effective inhibitor.
相似化合物的比较
- 2-(Dimethylamino)methylene)cyclohexane-1,3-dione
- 2-(Anilinomethylene)cyclohexane-1,3-dione
- 2-(2,2-Dimethylcyclopropyl)carbonyl)cyclohexane-1,3-dione
Comparison: 2-(Aminomethylidene)cyclohexane-1,3-dione is unique due to its aminomethylidene group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For example, while 2-(Dimethylamino)methylene)cyclohexane-1,3-dione also has a methylene group, the presence of dimethylamino instead of amino alters its reactivity and interaction with biological targets .
属性
IUPAC Name |
3-hydroxy-2-methanimidoylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c8-4-5-6(9)2-1-3-7(5)10/h4,8-9H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCLBHOCTHPKSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C(=O)C1)C=N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















